molecular formula C23H26F3NO4 B3016299 (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1396810-85-7

(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B3016299
CAS No.: 1396810-85-7
M. Wt: 437.459
InChI Key: ACLRMOLXFRGCGO-UHFFFAOYSA-N
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Description

(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,5-dimethoxybenzyl group: This step involves the alkylation of the piperidine ring with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the trifluoromethylphenyl group: This can be done through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Final coupling step: The final step involves the coupling of the intermediate with methanone under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may allow it to modulate specific biological pathways, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Comparison with Similar Compounds

Similar Compounds

    (4-(3-Aminomethyl-phenyl)-piperidin-1-yl)(5-phenethyl-pyridin-3-yl)methanone: Another phenylpiperidine compound with similar structural features.

    3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole: A compound with a trifluoromethylphenyl group, similar to the target compound.

Uniqueness

(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is unique due to the presence of both the 3,5-dimethoxybenzyl and trifluoromethylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3NO4/c1-29-20-10-17(11-21(13-20)30-2)15-31-14-16-6-8-27(9-7-16)22(28)18-4-3-5-19(12-18)23(24,25)26/h3-5,10-13,16H,6-9,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLRMOLXFRGCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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